molecular formula C25H22N2O2 B11289473 2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one

2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B11289473
M. Wt: 382.5 g/mol
InChI Key: UCOKCVXYTKVNQQ-UHFFFAOYSA-N
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Description

2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including a methoxybenzyl group, an indole moiety, and an isoindolone structure. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 1-methylindole, and introducing the necessary functional groups through electrophilic substitution reactions.

    Construction of the Isoindolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxybenzyl Group: This step might involve nucleophilic substitution reactions to attach the methoxybenzyl group to the isoindolone core.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxybenzyl)-3-(1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one: Lacks the methyl group on the indole moiety.

    2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-1H-isoindol-1-one: Lacks the dihydro component in the isoindolone structure.

Uniqueness

The presence of the methoxybenzyl group, the methylated indole, and the dihydroisoindolone structure makes 2-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one unique. These features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)-3H-isoindol-1-one

InChI

InChI=1S/C25H22N2O2/c1-26-16-22(19-10-5-6-13-23(19)26)24-20-11-3-4-12-21(20)25(28)27(24)15-17-8-7-9-18(14-17)29-2/h3-14,16,24H,15H2,1-2H3

InChI Key

UCOKCVXYTKVNQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC

Origin of Product

United States

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